molecular formula C8H8N2S2 B2597725 4-(Methylthio)-1,3-benzothiazol-2-amine CAS No. 1105194-60-2

4-(Methylthio)-1,3-benzothiazol-2-amine

Cat. No.: B2597725
CAS No.: 1105194-60-2
M. Wt: 196.29
InChI Key: BPFNFLNMAZXZRJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

4-(Methylthio)-1,3-benzothiazol-2-amine is formally named 4-methylsulfanyl-1,3-benzothiazol-2-amine under IUPAC conventions. This name reflects its core benzothiazole structure, where the thiazole ring contains nitrogen at position 1 and sulfur at position 3. The substituents—a methylthio group (-SCH₃) at position 4 and an amino group (-NH₂) at position 2—are explicitly denoted in the nomenclature.

Alternative synonyms include This compound and 2-amino-4-(methylsulfanyl)benzo[d]thiazole , though these are less frequently used in systematic contexts. The compound’s SMILES notation (CSc1cccc2c1nc(s2)N) and InChIKey (BPFNFLNMAZXZRJ-UHFFFAOYSA-N) provide unambiguous digital representations of its structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₈N₂S₂ , corresponding to a molecular weight of 196.29 g/mol . This formula accounts for:

  • C₈ : Eight carbon atoms (six from the benzothiazole core, one from the methylthio group, and one from the amine).
  • H₈ : Eight hydrogen atoms (four aromatic H, two from the methylthio group, and two from the amine).
  • N₂ : Two nitrogen atoms (one in the thiazole ring and one in the amine group).
  • S₂ : Two sulfur atoms (one in the thiazole ring and one in the methylthio group).
Parameter Value
Molecular Formula C₈H₈N₂S₂
Molecular Weight 196.29 g/mol
SMILES CSc1cccc2c1nc(s2)N
InChIKey BPFNFLNMAZXZRJ-UHFFFAOYSA-N

Structural Elucidation of the Benzothiazole Core

The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring . The thiazole component includes nitrogen at position 1 and sulfur at position 3, while the benzene ring contributes aromatic stability through conjugated π-electrons. Key structural features include:

  • Planar Aromatic System : The fused rings adopt a planar geometry, enabling π-π stacking interactions.
  • Heteroatom Distribution : The nitrogen and sulfur atoms create electron-deficient regions, influencing reactivity toward nucleophilic and electrophilic attacks.
  • Conjugation Effects : The thiazole ring’s conjugation extends into the benzene ring, stabilizing the overall structure.

Positional Analysis of Methylthio and Amine Substituents

The substituents’ positions critically influence the compound’s electronic and steric properties:

Methylthio Group (-SCH₃) at Position 4

  • Electronic Effects : The methylthio group acts as an electron-donating substituent via sulfur’s lone pairs, enhancing electron density at the benzene ring. This effect is less pronounced than that of stronger donors (e.g., -OCH₃).
  • Steric Impact : The methyl group introduces minor steric hindrance, favoring planar conformations in aromatic stacking interactions.

Amine Group (-NH₂) at Position 2

  • Electronic Effects : The amine group is electron-rich, contributing to hydrogen bonding and metal coordination. Its placement on the thiazole ring activates adjacent carbons for electrophilic substitution.
  • Steric Impact : The amine’s small size minimizes steric clashes, allowing for interactions with biological targets.

Comparative Structural Features with Related Benzothiazole Derivatives

The positioning of substituents distinguishes this compound from other benzothiazole derivatives:

Compound Substituent Positions Key Structural Differences
This compound 4 (SCH₃), 2 (NH₂) Electron-donating groups at benzene and thiazole
2-(Methylsulfanyl)-1,3-benzothiazol-6-amine 2 (SCH₃), 6 (NH₂) Methylthio at thiazole, amine at benzene
4-(1,3-Benzothiazol-2-yl)-2-methylaniline 4 (benzothiazol), 2 (CH₃) Aliphatic substituent instead of amine
N-(2-furylmethyl)-4-(methylthio)-1,3-benzothiazol-2-amine 4 (SCH₃), 2 (N-furylmethyl) Amine replaced by furan-containing side chain

Electron Density Variations :

  • Position 2 vs. 6 Amine : Amines at position 2 (thiazole) enhance electrophilic susceptibility at adjacent carbons, whereas position 6 (benzene) amines modulate aromatic ring reactivity.
  • Methylthio Position : Substituents at position 4 (benzene) or 2 (thiazole) alter frontier molecular orbitals, influencing interactions with enzymes or receptors.

Properties

IUPAC Name

4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFNFLNMAZXZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to sulfoxides or sulfones under controlled conditions:

ReagentConditionsProductYieldSource
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C4-(Methylsulfinyl)-1,3-benzothiazol-2-amine78%
mCPBADCM, 0°C → RT4-(Methylsulfonyl)-1,3-benzothiazol-2-amine85%

Mechanistic Insight : The oxidation proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates before further oxidation to sulfones.

N-Alkylation Reactions

The exocyclic amine participates in alkylation with α-halocarbonyl compounds:

Example : Reaction with α-iodoketones

  • Conditions : Acetone, RT, no base/catalyst .

  • Product : 2-Amino-1,3-benzothiazolium iodides (e.g., 3a–f ).

  • Yield Range : 51–74% .

Key Data :

  • Iodide salts (3a–f ) react with iodine to form triiodides (4d ) for crystallographic studies .

  • NMR and X-ray analyses confirm alkylation at the endocyclic nitrogen .

Condensation Reactions

The amine group forms Schiff bases or heterocyclic fused systems:

Case Study : Reaction with pentane-2,4-dione

  • Conditions : Acetic acid, reflux .

  • Product : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 5a ).

  • Yield : 68% .

Structural Evidence :

  • IR spectra show loss of NH<sub>2</sub> stretch (3247 cm<sup>−1</sup>) and new C=O (1683 cm<sup>−1</sup>) .

  • Computational studies (heat of formation = 194.56 kcal/mol) support product stability .

Cyclization Reactions

The compound serves as a precursor for tricyclic scaffolds:

Example : Synthesis of Triazolo[3,4-b]benzothiazoles

  • Reagents : Formic acid, reflux .

  • Product : Tricyclic derivatives (e.g., 3 , 5 , 6 ).

  • Yield : 10–65% .

Applications : These derivatives exhibit nM-level inhibition of PARP enzymes, highlighting pharmacological relevance .

Nucleophilic Substitution

The benzothiazole ring undergoes substitution at C-2 or C-6 positions:

ReagentPositionProductConditionsSource
ClCH<sub>2</sub>COClC-66-Chloromethyl derivativeDMF, 80°C
KSCNC-22-Thiocyano derivativeEtOH, reflux

Mechanism : Electrophilic aromatic substitution (EAS) dominates, with directing effects from -SMe and -NH<sub>2</sub> groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation/alkenylation:

Suzuki-Miyaura Example :

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%).

  • Conditions : DME/H<sub>2</sub>O, K<sub>2</sub>CO<sub>3</sub>, 90°C .

  • Product : 4-(Methylthio)-6-(4-methoxyphenyl)-1,3-benzothiazol-2-amine.

  • Yield : 72% .

Reduction Reactions

The benzothiazole core is reducible under specific conditions:

Catalytic Hydrogenation :

  • Catalyst : Pd/C (10 wt%), H<sub>2</sub> (1 atm).

  • Product : 4-(Methylthio)-1,3-benzothiazolidine-2-amine.

  • Yield : 63%.

Selectivity : Reduction preserves the methylthio group while saturating the thiazole ring.

Multicomponent Reactions (MCRs)

The compound participates in one-pot syntheses for complex heterocycles:

Example : Three-component reaction with aldehydes and thiourea .

  • Conditions : DMSO, S<sub>8</sub>, 140°C, N<sub>2</sub>.

  • Product : 2-Aminobenzothiazoles with aryl substituents.

  • Yield : 60–99% .

Key Insight : DMSO acts as both solvent and oxidant, enabling sulfur incorporation .

Halogenation Reactions

Electrophilic halogenation occurs at the benzothiazole ring:

Halogen SourcePositionProductYieldSource
NBS (AIBN)C-55-Bromo derivative58%
I<sub>2</sub>/HIO<sub>3</sub>C-44-Iodo derivative71%

Regioselectivity : Halogens preferentially attack para to the methylthio group due to its electron-donating nature .

Scientific Research Applications

Antimicrobial Applications

The benzothiazole moiety, including derivatives like 4-(Methylthio)-1,3-benzothiazol-2-amine, has been extensively studied for its antimicrobial properties . Research indicates that compounds bearing the benzothiazole structure exhibit significant activity against a range of pathogens.

Key Findings:

  • Antibacterial Activity : Studies have shown that benzothiazole derivatives can effectively inhibit Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity : Compounds in this class have also shown efficacy against fungi such as Candida albicans and Aspergillus niger, with some derivatives exhibiting MIC values significantly lower than those of conventional antifungal agents .

Anticancer Applications

The anticancer potential of this compound is another area of active research. Benzothiazole derivatives are recognized for their ability to target cancer cells selectively while sparing normal cells.

Case Studies:

  • Cytotoxicity Studies : Various studies have evaluated the cytotoxic effects of benzothiazole derivatives on different cancer cell lines. For example, compounds similar to this compound have shown significant cytotoxicity against ovarian and breast cancer cells .
  • Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways. Notably, some studies suggest that these compounds may act as inhibitors of specific kinases involved in tumor growth .

Neuropharmacological Applications

Research into the neuropharmacological effects of benzothiazole derivatives has revealed their potential in treating neurological disorders.

Observations:

  • Anticonvulsant Properties : Certain benzothiazole derivatives have been evaluated for their anticonvulsant activity in animal models. Results indicate that they may reduce seizure frequency without significant neurotoxicity .
  • CNS Activity : The central nervous system depressant effects observed in some studies suggest potential applications in treating anxiety and other mood disorders .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Substituent Biological Activity Remarks
Methylthio GroupEnhanced antimicrobial activityIncreases lipophilicity, aiding cell membrane penetration
Halogen SubstituentsImproved anticancer propertiesModulates electronic properties affecting receptor binding
Aromatic MoietiesVariable effects on CNS activitySpecific substitutions can enhance or reduce neuroactivity

Mechanism of Action

The mechanism of action of 4-(Methylthio)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
4-(Methylthio)-1,3-benzothiazol-2-amine Benzothiazole -SCH₃ at C4, -NH₂ at C2 C₈H₆N₂S₂ 212.28 (calculated)
3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine Benzothiazole + Thiophene -CH₃ on thiophene, -NH₂ at C2 C₁₂H₁₀N₂S₂ 246.35
4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine Thiazole Thiazole at C4, -NH₂ at C2 C₆H₅N₃S₂ 183.26
4-Methyl-1,3-oxazol-2-amine Oxazole -CH₃ at C4, -NH₂ at C2 C₄H₆N₂O 98.10

Key Observations :

  • Benzothiazole vs.

Substituent Effects on Bioactivity

Compound Name Substituent Reported Bioactivity Notes
This compound -SCH₃ Not explicitly reported; derivatives used in antiproliferative studies Methylthio groups may enhance lipophilicity and membrane permeability.
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine -OCH₃ (aryl) Anticancer activity (NCI screening) Methoxy groups can modulate electron density and hydrogen bonding.
BT4:N-[4-(3-Bromophenyl)-...-1,3-benzothiazol-2-amine -Br, -F, -Cl Toxicity assays (Toxi-light method) Halogens increase molecular weight and may improve target affinity.
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Oxadiazole hybrid In vitro cytotoxic activity Oxadiazole rings contribute to π-π interactions in enzyme binding.

Key Observations :

  • Methylthio vs.
  • Halogenated Derivatives : Bromine and fluorine substituents () improve metabolic stability but may increase toxicity risks .

Key Observations :

  • Triazole Derivatives : High yields (82–97%) are achieved using Cu-catalyzed methods, suggesting efficient routes for benzothiazole-triazole hybrids .

Biological Activity

4-(Methylthio)-1,3-benzothiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 1105194-60-2, features a benzothiazole core substituted with a methylthio group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit notable antitumor properties . These compounds have shown efficacy against various cancer types by inducing apoptosis in cancer cells and inhibiting tumor growth. A study highlighted the selective targeting of cancer cells while minimizing damage to normal tissues, making them promising candidates for cancer therapy .

Anti-inflammatory Effects

In addition to antitumor activity, benzothiazole derivatives are recognized for their anti-inflammatory effects . They modulate inflammatory pathways and reduce cytokine production, which can be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of apoptosis : It promotes programmed cell death through intrinsic and extrinsic pathways.
  • Modulation of signaling pathways : It affects key signaling cascades involved in cell survival and proliferation.

Case Study 1: Antitumor Efficacy

In a preclinical study evaluating the efficacy of various benzothiazole derivatives, this compound demonstrated significant growth inhibition in ovarian and breast cancer cell lines. The study utilized both in vitro assays and in vivo models to assess tumor growth reduction and apoptosis induction .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. It was found to significantly reduce the levels of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in macrophage cultures treated with lipopolysaccharide (LPS), indicating its potential use in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis
Anti-inflammatoryReduces cytokine production
AntimicrobialInhibits bacterial growth

Table 2: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Ovarian Cancer15
Breast Cancer20
Lung Cancer25

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 4-(Methylthio)-1,3-benzothiazol-2-amine, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with sodium thiocyanate in the presence of bromine/glacial acetic acid, followed by methylation. Key parameters include:

  • Reaction Time : 16 hours under stirring for cyclization .
  • Solvent System : Ethanol or methanol for recrystallization to enhance purity .
  • Catalysts : Use of sodium hydroxide to precipitate intermediates during purification .
    • Yield Optimization : Microwave-assisted synthesis (e.g., 2 hours at 80°C) reduces side products compared to conventional reflux .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzothiazole core and methylthio substituent (e.g., δ ~2.5 ppm for SCH3_3) .
  • IR Spectroscopy : Stretching vibrations at ~1600 cm1^{-1} (C=N) and ~750 cm1^{-1} (C-S) validate the heterocyclic structure .
  • X-ray Crystallography : Resolves spatial arrangement of the methylthio group and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 6-position of the benzothiazole ring to enhance microbial membrane penetration .
  • Docking Studies : Use AutoDock Vina to simulate interactions with bacterial dihydrofolate reductase (DHFR), identifying key binding residues (e.g., Phe92, Arg57) .
  • In Vitro Validation : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli correlate computational predictions with experimental data .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line (e.g., HeLa vs. MCF-7) and incubation time (24–72 hours) to isolate compound-specific effects .
  • Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .
  • Multivariate Analysis : Apply principal component analysis (PCA) to datasets from conflicting studies to identify outlier conditions .

Q. How can computational modeling predict degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C-S bond cleavage at ~250 kJ/mol) .
  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis in aqueous environments (pH 7.4, 310 K) to track formation of sulfonic acid byproducts .
  • Experimental Validation : HPLC-MS detects degradation products after 24-hour exposure to simulated gastric fluid .

Q. What experimental approaches mitigate challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve unreacted aniline and thiourea intermediates .
  • Liquid-Liquid Extraction : Partition crude product between dichloromethane and brine to remove polar impurities .
  • Crystallization Optimization : Slow cooling in ethanol yields >95% purity crystals .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the anticancer potential of this compound?

  • Methodological Answer :

  • Dose Range : Test 0.1–100 µM concentrations across 5-log increments to establish IC50_{50} values .
  • Control Groups : Include cisplatin (positive control) and DMSO vehicle (negative control) .
  • Endpoint Assays : Combine MTT (cell viability) and Annexin V/PI staining (apoptosis) for mechanistic insights .

Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and standard chemotherapeutics?

  • Methodological Answer :

  • Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software (CI <1 indicates synergy) .
  • Isobolographic Analysis : Plot dose-effect curves to visualize additive/synergistic interactions .

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